N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-14-12-15(2)19(16(3)13-14)27(24,25)20-17-6-8-18(9-7-17)21-10-4-5-11-26(21,22)23/h6-9,12-13,20H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDHAFAJGUGOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide typically involves multiple steps. The starting materials often include 2,4,6-trimethylbenzenesulfonyl chloride and 4-aminophenyl-1,1-dioxo-1lambda6,2-thiazinane. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiazinan ring may also play a role in the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
2.1 Structural and Functional Group Comparisons
The target compound shares core sulfonamide (-SO₂NH-) and aryl motifs with other derivatives but diverges in substituents and ring systems. Key comparisons include:
2.1.1 Triazole-Thiones (Compounds [7–9])
- Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) feature a triazole-thione ring instead of the sultam ring in the target compound .
- Tautomerism : Unlike the stable sultam ring, triazole-thiones exist in equilibrium with thiol tautomers, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
- Substituent Effects : Halogen substituents (Cl, Br) on the phenylsulfonyl group enhance electron-withdrawing effects, contrasting with the electron-donating trimethyl groups in the target compound. This difference impacts solubility and reactivity in cross-coupling reactions .
2.1.2 Azide-Functionalized Sulfonamides
- Structure : N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide incorporates azide (-N₃) groups, which introduce high energy and instability compared to the sultam ring’s thermal stability .
- Synthesis : Azide substitution occurs via nucleophilic displacement of tosyl groups, differing from the cyclization steps likely required for sultam formation .
2.2 Spectroscopic Comparisons
2.4 Stability and Reactivity
- The sultam ring in the target compound offers conformational rigidity and resistance to hydrolysis compared to triazole-thiones, which are prone to tautomerism and oxidation .
- Azide-functionalized sulfonamides exhibit explosive tendencies under heat or shock, whereas the trimethylbenzenesulfonamide group in the target compound enhances steric protection and lipophilicity .
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a thiazinan ring and a sulfonamide group, which are known to contribute to various pharmacological effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound includes:
- A thiazinan ring , which enhances its chemical reactivity.
- A sulfonamide group , contributing to its antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds with sulfonamide structures often exhibit significant antimicrobial activity. The presence of the thiazinan moiety in our compound suggests potential effectiveness against various bacterial strains. Preliminary studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfonamide A | Staphylococcus aureus | 32 µg/mL |
| Sulfonamide B | Escherichia coli | 64 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
The sulfonamide group is also implicated in anticancer activity through various mechanisms, including the inhibition of specific enzymes involved in tumor growth. Compounds similar to this compound have been shown to inhibit cancer cell proliferation in vitro.
Case Study:
A study involving the synthesis of thiazole and thiazidine derivatives demonstrated their effectiveness against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds exhibited IC50 values ranging from 10 to 50 µM depending on the structural modifications.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition: Interaction with specific enzymes or receptors that are crucial for bacterial survival or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that similar compounds may induce oxidative stress in target cells.
Q & A
Q. What are the critical steps in synthesizing N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide, and how are reaction conditions optimized?
The synthesis typically involves:
- Step 1 : Condensation of a thiazinan precursor with a sulfonamide-bearing phenyl group under basic conditions (e.g., triethylamine) .
- Step 2 : Purification via column chromatography or recrystallization to isolate the product .
- Optimization : Reaction temperature (60–80°C), solvent selection (DMF or dichloromethane), and stoichiometric ratios are adjusted to maximize yield (reported 65–78%) and minimize side products .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at 2.1–2.3 ppm for trimethylbenzene) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated 452.18 g/mol vs. observed 452.20 g/mol) .
- HPLC : Purity assessment (>95% by reverse-phase C18 column) .
Q. What are the solubility and stability profiles under varying pH conditions?
- Solubility : Poor in aqueous buffers; soluble in DMSO (≥50 mg/mL) .
- Stability : Stable at pH 4–8 (24-hour study); degrades in acidic conditions (pH < 2) due to sulfonamide bond hydrolysis .
Advanced Research Questions
Q. What in vitro assays are used to evaluate its biological activity, and how are contradictions in data resolved?
- Enzyme Inhibition : Fluorogenic assays (e.g., Factor XIa inhibition IC₅₀ = 0.8 µM) .
- Cell-Based Assays : Cytotoxicity screening (e.g., >100 µM in HEK293 cells) .
- Data Contradictions : Discrepancies in IC₅₀ values across studies are addressed by standardizing assay conditions (e.g., ATP concentration in kinase assays) and validating via orthogonal methods (SPR or ITC) .
Q. How do structural modifications (e.g., substituent changes) impact its pharmacological profile?
- Case Study : Replacing the trifluoromethyl group () with a methylphenoxy moiety () reduced cytotoxicity (CC₅₀ from 50 µM to >100 µM) but lowered target affinity (IC₅₀ increased from 0.8 µM to 2.3 µM) .
- Methodology : QSAR modeling identifies critical substituents (e.g., sulfonamide group essential for hydrogen bonding with Ser214 in Factor XIa) .
Q. What computational strategies are employed to predict binding modes and optimize selectivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
